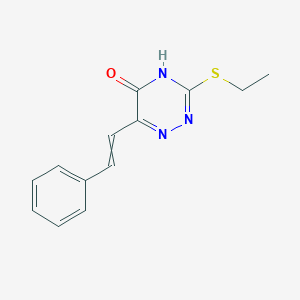
3-(Ethylsulfanyl)-6-(2-phenylethenyl)-1,2,4-triazin-5(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Ethylsulfanyl)-6-(2-phenylethenyl)-1,2,4-triazin-5(2H)-one is a compound of interest in organic chemistry due to its unique structural features and potential applications. This compound contains a triazine ring, which is a six-membered heterocyclic ring with three nitrogen atoms. The presence of an ethylsulfanyl group and a phenylethenyl group further enhances its chemical reactivity and potential utility in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfanyl)-6-(2-phenylethenyl)-1,2,4-triazin-5(2H)-one can be achieved through several synthetic routes. One common method involves the use of a Wittig reaction, where a phosphorus ylide reacts with an aldehyde or ketone to form an alkene . This reaction is typically carried out in the presence of a base such as sodium hydroxide and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Ethylsulfanyl)-6-(2-phenylethenyl)-1,2,4-triazin-5(2H)-one undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The phenylethenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenylethenyl moiety .
Applications De Recherche Scientifique
3-(Ethylsulfanyl)-6-(2-phenylethenyl)-1,2,4-triazin-5(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(Ethylsulfanyl)-6-(2-phenylethenyl)-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The ethylsulfanyl and phenylethenyl groups may enhance binding affinity and specificity, leading to more effective interactions with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trans-9-(2-phenylethenyl)anthracene: Similar in having a phenylethenyl group but differs in the core structure.
(E)-2-methyl-5-(2-phenylethenyl)-2H-tetrazole: Contains a phenylethenyl group and a tetrazole ring.
Uniqueness
3-(Ethylsulfanyl)-6-(2-phenylethenyl)-1,2,4-triazin-5(2H)-one is unique due to the combination of the triazine ring with the ethylsulfanyl and phenylethenyl groups.
Propriétés
Numéro CAS |
58910-11-5 |
|---|---|
Formule moléculaire |
C13H13N3OS |
Poids moléculaire |
259.33 g/mol |
Nom IUPAC |
3-ethylsulfanyl-6-(2-phenylethenyl)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C13H13N3OS/c1-2-18-13-14-12(17)11(15-16-13)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,14,16,17) |
Clé InChI |
SVLUXDOLLLSLEU-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=NN=C(C(=O)N1)C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


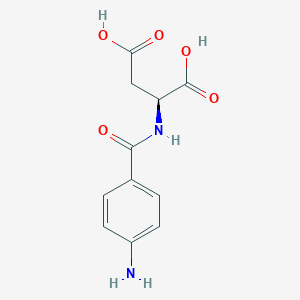
![1-Phenyl-N-[(trimethylsilyl)methyl]methanimine](/img/structure/B14620713.png)

![8a-Ethoxy-4a,8a-dihydro-4H,5H-pyrano[2,3-b]pyran](/img/structure/B14620722.png)

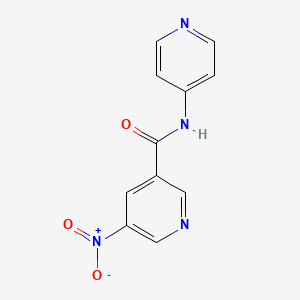
![Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylbutanoate](/img/structure/B14620730.png)
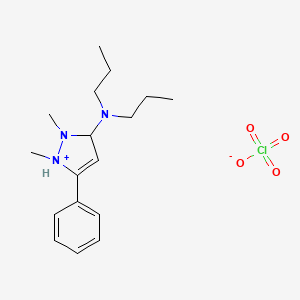
![3-[3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B14620739.png)
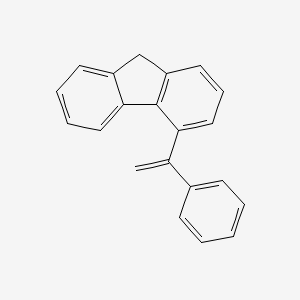
![3-Methoxy-6-[3-(pyridin-3-yl)-1,2-oxazol-5(2H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14620752.png)



